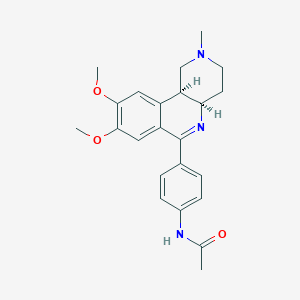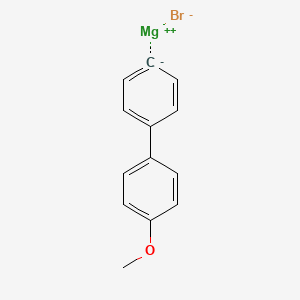
Allopseudococaine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allopseudococaine Hydrochloride is a synthetic compound that belongs to the class of tropane alkaloids. It is an isomer of cocaine and shares a similar molecular structure but differs in its stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Allopseudococaine Hydrochloride involves several steps, starting from the precursor tropinone. The key steps include:
Reduction of Tropinone: Tropinone is reduced to pseudotropine using a reducing agent such as sodium borohydride.
Esterification: Pseudotropine is esterified with benzoyl chloride to form benzoyl pseudotropine.
Hydrolysis and Re-esterification: Benzoyl pseudotropine undergoes hydrolysis followed by re-esterification to yield Allopseudococaine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and cost-effectiveness .
化学反应分析
Types of Reactions
Allopseudococaine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
科学研究应用
Allopseudococaine Hydrochloride has several scientific research applications:
Pharmacology: The compound is used in the development of new drugs targeting neurotransmitter systems.
Medicine: Research on its potential therapeutic effects in treating addiction and neurodegenerative diseases.
作用机制
Allopseudococaine Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter pathways .
相似化合物的比较
Similar Compounds
Cocaine: Shares a similar molecular structure but differs in stereochemistry.
Allococaine: Another isomer with different pharmacological properties.
Pseudococaine: Similar in structure but with distinct physiological effects.
Uniqueness
Allopseudococaine Hydrochloride is unique due to its specific stereochemistry, which results in different binding affinities and inhibitory effects on neurotransmitter transporters compared to its isomers. This uniqueness makes it a valuable compound for research in neurology and pharmacology .
属性
分子式 |
C17H22ClNO4 |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
methyl (1R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12?,13-,14?,15?;/m1./s1 |
InChI 键 |
PIQVDUKEQYOJNR-IHBSAOCSSA-N |
手性 SMILES |
CN1[C@@H]2CCC1CC(C2C(=O)OC)OC(=O)C3=CC=CC=C3.Cl |
规范 SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)






![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)




